![molecular formula C22H16ClN3O3 B2502648 N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide CAS No. 1251679-78-3](/img/structure/B2502648.png)
N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide" is a derivative of the naphthyridine class, which is known for its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the research on naphthyridine derivatives has shown significant interest due to their anti-inflammatory and anti-cancer activities .
Synthesis Analysis
The synthesis of naphthyridine derivatives often involves the reaction of aminonicotinic acid with various reagents such as ethyl N,N-dialkylmalonamate and phosphorus oxychloride to obtain different substituted naphthyridine carboxamides . The synthesis process can be manipulated to introduce various substituents on the naphthyridine core, which can significantly affect the biological activity of the resulting compounds .
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can be further modified with various substituents. These modifications can lead to changes in the conformation and stability of the molecule, as seen in the case of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, where an intramolecular hydrogen bond forms a pseudo-six-membered ring, stabilizing the molecular conformation .
Chemical Reactions Analysis
Naphthyridine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions, as demonstrated by the reaction of 3-nitro-1,5-naphthyridine derivatives with chloromethyl phenyl sulfone to yield hydrogen-substitution products . These reactions can be utilized to introduce different functional groups into the naphthyridine framework, altering the compound's chemical properties and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. The introduction of substituents such as chloro, fluoro, or alkylamino groups can affect the compound's solubility, stability, and reactivity. These properties are crucial in determining the compound's suitability for pharmaceutical applications, as they can influence its absorption, distribution, metabolism, and excretion (ADME) profile .
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Compounds related to N3-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide have been studied for their antibacterial properties. For instance, pyridonecarboxylic acids and their analogues exhibit significant in vitro and in vivo antibacterial activities, suggesting the potential of these compounds as therapeutic agents against bacterial infections (Egawa et al., 1984).
Anti-inflammatory and Anticancer Activities
Another area of application is in the development of anti-inflammatory and anticancer agents. A study on 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides highlighted their significant anti-inflammatory properties, which were more pronounced than those of classical nonsteroidal anti-inflammatory drugs (NSAIDs) (Kuroda et al., 1992). Additionally, certain derivatives demonstrated potent in vitro anticancer potential alongside their anti-inflammatory capabilities, indicating their dual therapeutic utility (Madaan et al., 2013).
Synthetic Methodologies
Research on synthetic methodologies for creating derivatives of N3-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide has also been significant. Studies have developed simple methods for synthesizing 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides, showcasing the versatility of these compounds in chemical synthesis (Kobayashi et al., 2009).
Wirkmechanismus
Target of Action
It is known that similar 1,8-naphthyridine derivatives have shown a broad spectrum of biological activities . These compounds have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that similar 1,8-naphthyridine derivatives interact with their targets to exert various biological activities . The interaction often involves the formation of a complex between the compound and its target, which can result in changes in the target’s function .
Biochemical Pathways
Similar 1,8-naphthyridine derivatives have been found to affect various biochemical pathways, leading to a range of biological activities . The downstream effects of these interactions can include changes in cellular processes and functions .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and are bbb permeant . The Log Po/w (iLOGP) value is 1.73, indicating a moderate level of lipophilicity . These properties can impact the bioavailability of the compound .
Result of Action
Similar 1,8-naphthyridine derivatives have been found to exert various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-15-10-8-14(9-11-15)13-25-21(28)18-19(27)17-7-4-12-24-20(17)26(22(18)29)16-5-2-1-3-6-16/h1-12,27H,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTHJNDLLIFJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)C(=O)NCC4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

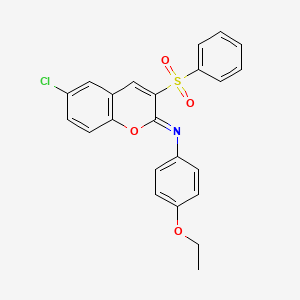

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2502569.png)
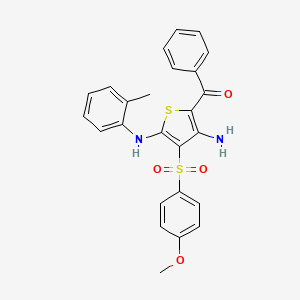
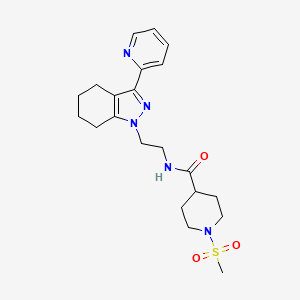
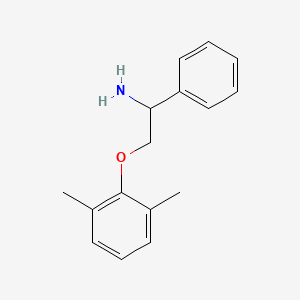
![3-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2502576.png)
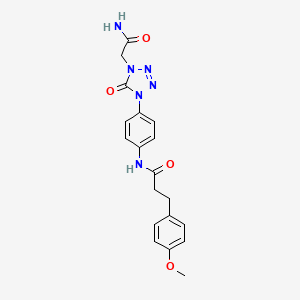
![(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate](/img/structure/B2502578.png)
![4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2502582.png)
![5-(Naphthalen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2502584.png)
![[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B2502586.png)
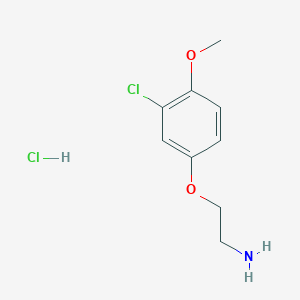
![(E)-4-(Dimethylamino)-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-enamide](/img/structure/B2502588.png)